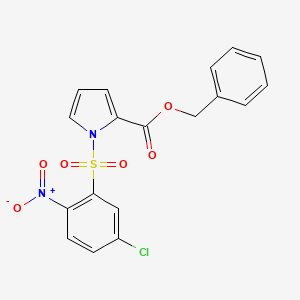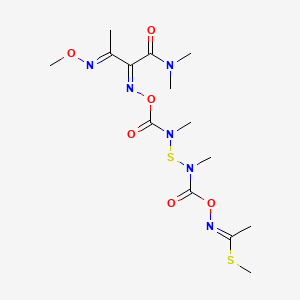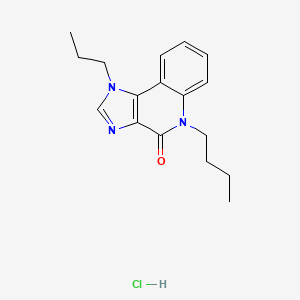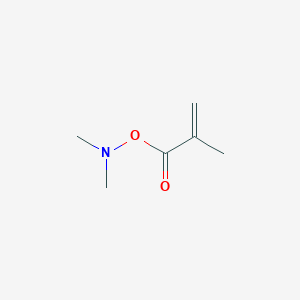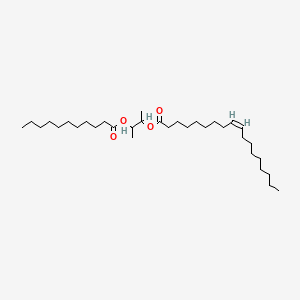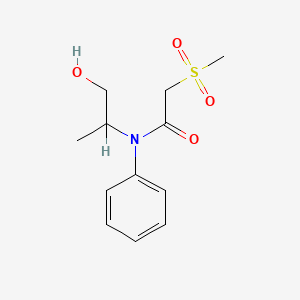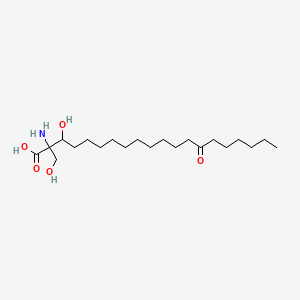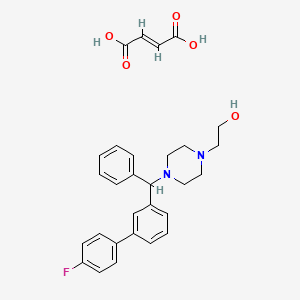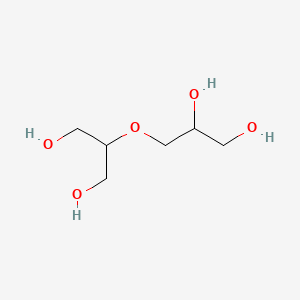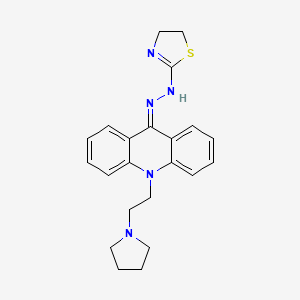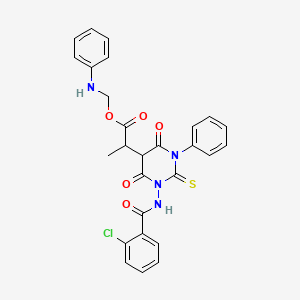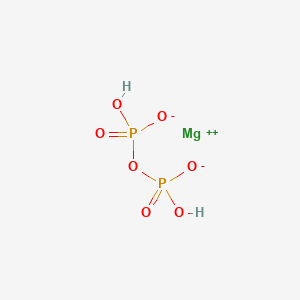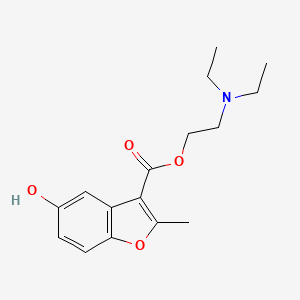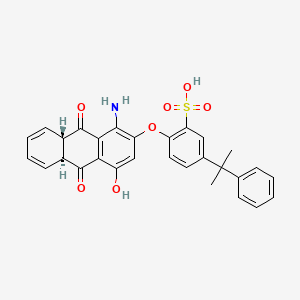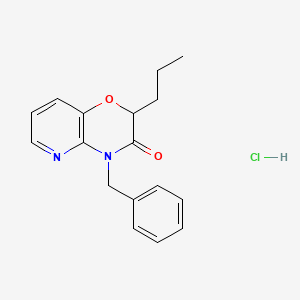
4-(Phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
4-(Phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets, leading to changes in cellular function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4H-Furo[3,2-b]pyrrole, 4-(phenylmethyl): This compound shares a similar core structure but differs in its functional groups and overall reactivity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have similar biological activities and are studied for their potential as therapeutic agents.
Uniqueness
4-(Phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various scientific applications .
Propiedades
Número CAS |
88799-58-0 |
|---|---|
Fórmula molecular |
C17H19ClN2O2 |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
4-benzyl-2-propylpyrido[3,2-b][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C17H18N2O2.ClH/c1-2-7-15-17(20)19(12-13-8-4-3-5-9-13)16-14(21-15)10-6-11-18-16;/h3-6,8-11,15H,2,7,12H2,1H3;1H |
Clave InChI |
HMZGWYPWCMJMKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=O)N(C2=C(O1)C=CC=N2)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


